(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride
Overview
Description
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 4-chlorophenylmethyl group and an ethoxyphenylmethanimine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine to form N-(4-chlorobenzyl)piperazine.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-ethoxybenzaldehyde under basic conditions to yield the desired methanimine derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)piperazine: Shares the piperazine and chlorobenzyl moieties but lacks the ethoxyphenylmethanimine group.
1-(2-ethoxyphenyl)piperazine: Contains the piperazine and ethoxyphenyl groups but lacks the chlorobenzyl moiety.
Uniqueness
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O.ClH/c1-2-25-20-6-4-3-5-18(20)15-22-24-13-11-23(12-14-24)16-17-7-9-19(21)10-8-17;/h3-10,15H,2,11-14,16H2,1H3;1H/b22-15+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRSCCIXJHSKJV-WXXHTBLMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.